2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a cyclopentyloxyphenyl group and a diazaspirodecane core. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved using palladium-catalyzed aminocarbonylation reactions, which are known for their efficiency in forming spirocyclic structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions would be essential.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways.
Industry: Its physical properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure might allow for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylcarbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one apart from similar compounds is its specific arrangement of functional groups and the presence of the cyclopentyloxyphenyl moiety. This unique structure could confer distinct biological activities and physical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-22-13-6-11-21(20(22)24)12-14-23(16-21)15-17-7-2-5-10-19(17)25-18-8-3-4-9-18/h2,5,7,10,18H,3-4,6,8-9,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGZGADZZWSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3OC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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